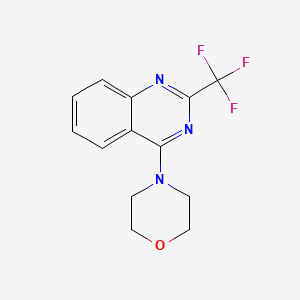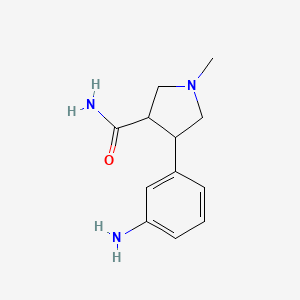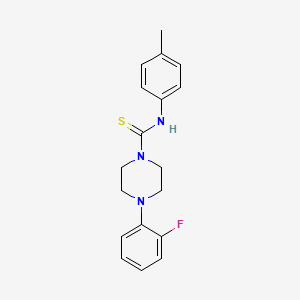
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is a chemical compound with the molecular formula C13H12F3N3O and a molecular weight of 283.254. It is a derivative of quinazoline, a nitrogen-containing heterocyclic compound .
Molecular Structure Analysis
Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . The specific molecular structure of this compound is not explicitly mentioned in the literature.Physical and Chemical Properties Analysis
Quinazoline is a light yellow crystalline solid . The specific physical and chemical properties of this compound are not explicitly mentioned in the literature.Applications De Recherche Scientifique
Cytotoxic and Antiproliferative Activities
- Quinazoline derivatives, including those structurally similar to 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine, have been shown to possess cytotoxic and antiproliferative activities against various cancer cell lines. For instance, a study by Ovádeková et al. (2005) revealed that certain quinazoline derivatives acted cytotoxically on the HeLa tumor cell line, indicating potential as anticancer agents (Ovádeková et al., 2005).
Synthesis and Structural Studies
- Xu Li-feng (2011) reported the synthesis of a quinazoline derivative similar to the compound , demonstrating the methodology for creating such compounds, which is crucial for further biological studies (Xu Li-feng, 2011).
- Nowak et al. (2014) discussed the synthesis of quinazoline derivatives under specific conditions, further contributing to the understanding of chemical processes involved in creating such compounds (Nowak et al., 2014).
Photophysical Properties
- Moshkina et al. (2022) investigated the photophysical properties of quinazoline derivatives, a study that can be relevant for applications in materials science and photonics (Moshkina et al., 2022).
Reactivity and Chemical Behavior
- Fathalla et al. (2002) conducted a study on the reactivity of morpholine-1-carbothioic acid and quinazolin-4-ylidene amides, providing insights into the chemical behavior of compounds similar to this compound (Fathalla et al., 2002).
Imaging and Diagnostic Applications
- Holt et al. (2006) synthesized a quinazoline derivative for imaging epidermal growth factor receptor tyrosine kinase with positron emission tomography, indicating potential applications in medical diagnostics (Holt et al., 2006).
Antiviral Activities
- Selvam et al. (2007) synthesized quinazoline derivatives and evaluated their antiviral activities against various viruses, suggesting a potential role in antiviral drug development (Selvam et al., 2007).
Anti-inflammatory Potential
- Martynenko Yu V et al. (2019) explored the anti-inflammatory potential of quinazoline derivatives, contributing to the understanding of their pharmacological properties (Martynenko Yu V et al., 2019).
Mécanisme D'action
Target of Action
The primary target of 4-(2-(Trifluoromethyl)quinazolin-4-yl)morpholine is the Werner (WRN) helicase . This compound has been designed and synthesized as a potential inhibitor of WRN helicase . WRN helicase plays a crucial role in maintaining genomic stability and integrity, making it a significant target in cancer research .
Mode of Action
This compound interacts with its target, the WRN helicase, by binding to its active site . This interaction inhibits the activity of the WRN helicase, leading to an increase in genomic instability and a decrease in cell proliferation .
Biochemical Pathways
The inhibition of WRN helicase affects several biochemical pathways related to DNA repair and replication. These include base excision repair (BER), nucleotide excision repair (NER), and mismatch repair (MMR) . The inhibition of these pathways leads to an accumulation of DNA damage and replication stress, promoting the rapid growth of tumor cells .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation in various cancer cell lines, including PC3, K562, and HeLa . Some of these compounds exhibited excellent inhibitory activity against these cancer cell lines . For example, compounds 6a, 8i, and 13a showed better antiproliferative activity against K562 cells .
Propriétés
IUPAC Name |
4-[2-(trifluoromethyl)quinazolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N3O/c14-13(15,16)12-17-10-4-2-1-3-9(10)11(18-12)19-5-7-20-8-6-19/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHUFSCMXRMEJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=CC=CC=C32)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-tert-butyl-2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2983988.png)
![2-[3-(Phenylmethoxycarbonylaminomethyl)phenoxy]acetic acid](/img/structure/B2983989.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-bromophenyl)methanone](/img/structure/B2983990.png)

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)
![[2-(Methoxymethyl)oxolan-2-yl]methanol](/img/structure/B2983994.png)


![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)



